2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a unique combination of benzodioxepin and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and benzimidazole intermediates, which are then coupled through an acetamide linkage.
Preparation of Benzodioxepin Intermediate: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.
Preparation of Benzimidazole Intermediate: The benzimidazole ring is typically synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxepin and benzimidazole intermediates through an acetamide linkage, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzodioxepin ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin Derivatives: These compounds share the benzodioxepin core and exhibit similar chemical reactivity.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety are known for their biological activity and are used in various pharmaceutical applications.
Uniqueness
What sets 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide apart is the combination of both benzodioxepin and benzimidazole moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(12-14-4-7-18-20(11-14)29-10-2-9-27-18)23-15-5-6-16-17(13-15)25-22(24-16)19-3-1-8-28-19/h4-7,11,13,19H,1-3,8-10,12H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOCCNWXHAYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC5=C(C=C4)OCCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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